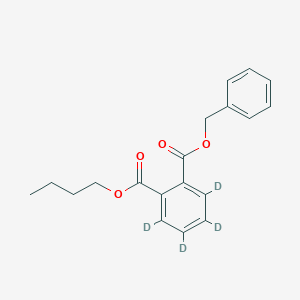

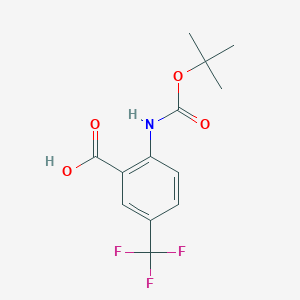

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid (TBTCA) is an organic compound used in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. TBTCA is a versatile reagent with a wide range of applications, including in the synthesis of pharmaceuticals and other organic compounds. TBTCA is also used in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis and Inhibitor Development

- SARS-CoV Protease Inhibitors: A study demonstrated the synthesis of trifluoromethyl-β-amino alcohol derivatives from Cbz-l-Glu-OH, where the key step involved the introduction of the trifluoromethyl group. These compounds were then used to create tri- and tetra-glutamic acid and glutamine peptides possessing a CF3-ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).

Advances in Organic Synthesis Techniques

- Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates: Research described the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, indicating the versatility of the tert-butoxycarbonyl amino group in synthesizing complex organic molecules (Koseki et al., 2011).

Improvements in Deprotection Methods

- Selective Deprotection of N-Boc: A method was developed for the more selective removal of the tert-butoxycarbonyl group, a common protective group in peptide synthesis, by dilution with acetic acid or a mixture of phenol and p-cresol, enhancing the selectivity and efficiency of deprotection steps in synthetic processes (Bodanszky & Bodanszky, 2009).

Synthesis of Peptide Amides

- Solid-Phase Synthesis of C-terminal Peptide Amides: Several N-protected aminomethylbenzoic acids, including those protected by tert-butoxycarbonyl, were prepared for the solid-phase synthesis of peptide amides under mild conditions, illustrating the role of tert-butoxycarbonyl derivatives in facilitating peptide synthesis (Hammer et al., 2009).

Catalysis and Chemical Transformations

- N-tert-Butoxycarbonylation of Amines: The heteropoly acid H3PW12O40 was used as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the application of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid derivatives in the modification of amines for synthetic purposes (Heydari et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for protection of amines .

Mode of Action

The boc group in the compound is known to protect amines during chemical reactions . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The boc group plays a significant role in the synthesis of complex organic molecules, affecting various biochemical pathways .

Result of Action

The presence of the boc group can influence the chemical behavior of the compound, affecting its interaction with other molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the introduction of the Boc group into organic compounds using flow microreactor systems is influenced by the reaction conditions .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKGJIKDGSCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567274 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141940-29-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)